molecular formula C13H10ClN3 B15111910 4-chloro-5-methyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine

4-chloro-5-methyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B15111910
M. Wt: 243.69 g/mol
InChI Key: RNNCLRJNJIRPRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-5-methyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-methyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine with methyl and phenyl substituents in the presence of a base and a suitable solvent . The reaction conditions often include elevated temperatures and inert atmosphere to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-methyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

4-chloro-5-methyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-5-methyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of chloro, methyl, and phenyl groups enhances its potential as a versatile scaffold for drug development .

Properties

Molecular Formula

C13H10ClN3

Molecular Weight

243.69 g/mol

IUPAC Name

4-chloro-5-methyl-7-phenylpyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C13H10ClN3/c1-17-7-10(9-5-3-2-4-6-9)11-12(17)13(14)16-8-15-11/h2-8H,1H3

InChI Key

RNNCLRJNJIRPRH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C(=NC=N2)Cl)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.